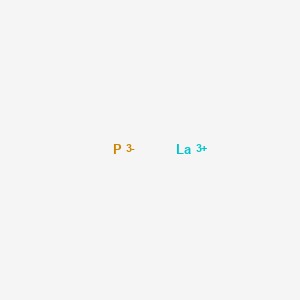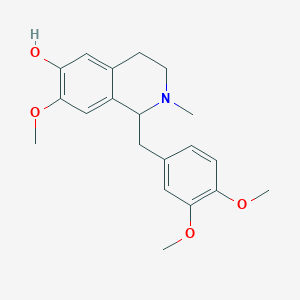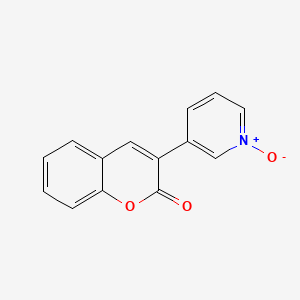
Coumarin, 3-(3-pyridyl)-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin, 3-(3-pyridyl)-, N-oxide is a chemical compound that belongs to the class of coumarins, which are known for their diverse biological activities This compound features a coumarin core with a 3-pyridyl group attached at the 3-position and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(3-pyridyl)-, N-oxide typically involves the reaction of coumarin derivatives with pyridine N-oxides. One common method is the nucleophilic addition of oxindoles with pyridine N-oxides, promoted by bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) under mild conditions . This approach offers a broad substrate scope and good functional group tolerance, yielding products in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
Coumarin, 3-(3-pyridyl)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc and acetic acid can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the N-oxide group can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring.
Scientific Research Applications
Coumarin, 3-(3-pyridyl)-, N-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of Coumarin, 3-(3-pyridyl)-, N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with a similar core structure but lacking the pyridyl and N-oxide groups.
3-(3-Pyridyl)coumarin: Similar to Coumarin, 3-(3-pyridyl)-, N-oxide but without the N-oxide group.
Pyridine N-oxides: Compounds with a pyridine ring and an N-oxide group, but without the coumarin core.
Uniqueness
This compound is unique due to the combination of the coumarin core, pyridyl group, and N-oxide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
958-55-4 |
|---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-(1-oxidopyridin-1-ium-3-yl)chromen-2-one |
InChI |
InChI=1S/C14H9NO3/c16-14-12(11-5-3-7-15(17)9-11)8-10-4-1-2-6-13(10)18-14/h1-9H |
InChI Key |
JQUCVNISFSPHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C[N+](=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



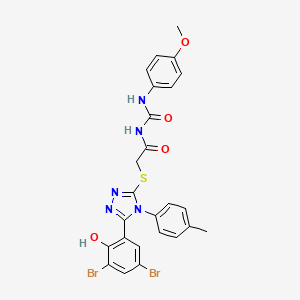
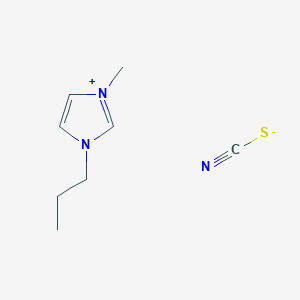
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)

![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
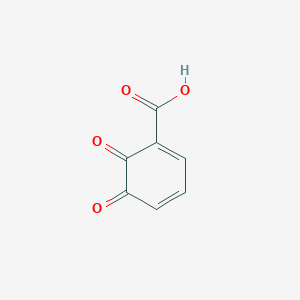
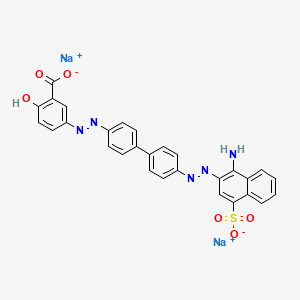
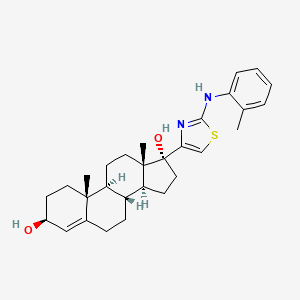
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)

